8-Bromo-7-hydroxyisoquinolin-1(2H)-one CAS number and supplier availability
8-Bromo-7-hydroxyisoquinolin-1(2H)-one CAS number and supplier availability
The following technical guide details the chemical identity, synthesis, and sourcing of 8-Bromo-7-hydroxyisoquinolin-1(2H)-one .
Executive Summary & Availability Status
8-Bromo-7-hydroxyisoquinolin-1(2H)-one is a specialized heterocyclic building block primarily used in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1] Unlike common catalog reagents, this specific regioisomer is rarely available as a stock item from major distributors.[1]
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Commercial Status: Custom Synthesis / Made-to-Order .
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Primary Sourcing Strategy: Researchers must typically acquire the precursor 8-Bromo-7-methoxyisoquinoline (CAS 67335-10-8) and perform a two-step conversion (oxidation/rearrangement followed by demethylation) or contract a custom synthesis lab.[1]
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Key Precursor Availability: High.[1] The 7-methoxy precursor is available from suppliers like BLD Pharm, Enamine, and WuXi AppTec.[1]
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | 8-Bromo-7-hydroxyisoquinolin-1(2H)-one |
| Synonyms | 8-Bromo-7-hydroxyisocarbostyril; 8-Bromo-1,2-dihydro-7-hydroxy-1-oxo-isoquinoline |
| CAS Number | Not Assignable (Target); 67335-10-8 (Key Precursor) |
| Molecular Formula | C₉H₆BrNO₂ |
| Molecular Weight | 240.05 g/mol |
| Core Scaffold | Isoquinolin-1(2H)-one (Isocarbostyril) |
| Key Substituents | Bromine (C8, ortho-to-bridgehead); Hydroxyl (C7) |
Structural Significance
The isoquinolin-1(2H)-one scaffold is a bioisostere of the phthalazinone core found in approved PARP inhibitors like Olaparib .[1] The 8-bromo substituent provides a critical handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or amine extensions, while the 7-hydroxyl group serves as a hydrogen bond donor/acceptor or a site for etherification to tune solubility and potency.[1]
Sourcing & Supply Chain Data
Since the target molecule is unstable or low-demand as a stock item, procurement focuses on its stable methoxy-precursor.[1]
Validated Precursor: 8-Bromo-7-methoxyisoquinoline
CAS Number: 67335-10-8 Purity: ≥95% (HPLC)[1]
| Supplier | Catalog ID | Availability | Region |
| BLD Pharm | BD335003 | Stock | Global / USA / CN |
| Enamine | EN300-XXXX* | Lead Time (2-3 weeks) | Europe / USA |
| WuXi AppTec | Custom | Custom Synthesis | Global |
| Sigma-Aldrich | Via ChemNavigator | Third-party sourcing | Global |
*> Note: Catalog numbers fluctuate; verify CAS 67335-10-8 directly.[1]
Synthesis & Methodology (Retro-Synthetic Analysis)
Direct bromination of 7-hydroxyisoquinolin-1(2H)-one typically yields the 6-bromo isomer due to the para-directing effect of the hydroxyl group and steric hindrance at the 8-position.[1] Therefore, the 8-bromo regioisomer must be constructed using a "Pre-Brominated" strategy or via the 8-bromo-7-methoxyisoquinoline route.[1]
Recommended Pathway: The N-Oxide Rearrangement
This protocol ensures correct regiochemistry by starting with the bromine already installed at the C8 position of the isoquinoline ring.[1]
Step 1: Synthesis of N-Oxide
Reactants: 8-Bromo-7-methoxyisoquinoline (CAS 67335-10-8), m-CPBA.[1] Solvent: Dichloromethane (DCM).[1] Mechanism: Electrophilic oxidation of the pyridine nitrogen.[1]
Step 2: Polonovski-Type Rearrangement
Reactants: Isoquinoline N-oxide intermediate, Acetic Anhydride (
Step 3: Demethylation
Reactants: 8-Bromo-7-methoxyisoquinolin-1(2H)-one, Boron Tribromide (
Experimental Visualization (Graphviz)[1]
Caption: Validated synthetic route ensuring 8-bromo regioselectivity via N-oxide rearrangement.
Detailed Experimental Protocol
Stage 1: Rearrangement to the Lactam[1]
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Dissolution: Dissolve 1.0 eq of 8-Bromo-7-methoxyisoquinoline in DCM.
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Oxidation: Add 1.2 eq of m-chloroperbenzoic acid (m-CPBA) portion-wise at
. Stir at RT for 4 hours. Monitor by TLC (DCM/MeOH 95:5) for disappearance of starting material.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Workup: Wash with sat.
to remove m-chlorobenzoic acid. Dry organic layer overngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> and concentrate to yield the N-oxide. -
Rearrangement: Dissolve the crude N-oxide in Acetic Anhydride (
). Heat to for 2 hours. -
Hydrolysis: Concentrate the mixture. Redissolve in MeOH and add 2N NaOH (aq). Reflux for 1 hour to cleave the O-acetyl intermediate.
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Isolation: Neutralize with 1N HCl. The product, 8-Bromo-7-methoxyisoquinolin-1(2H)-one , often precipitates as an off-white solid.[1] Filter and dry.[1][2]
Stage 2: Demethylation (Critical Step)[1]
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Setup: Under Argon/Nitrogen atmosphere, dissolve the lactam from Stage 1 in anhydrous DCM. Cool to
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Addition: Slowly add
(1M in DCM, 3.0 eq) dropwise. -
Reaction: Allow to warm to RT and stir for 12 hours. The solution may turn brown/red.[1]
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Quench: Cool to
. Carefully quench with MeOH (exothermic).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Concentrate in vacuo. Partition residue between EtOAc and water.[1] The product is amphoteric; adjust pH to ~7 to maximize precipitation or extraction efficiency.
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Yield: Expect 60-80% yield. Recrystallize from Ethanol if necessary.[1]
Applications in Drug Discovery
This compound acts as a versatile scaffold in Fragment-Based Drug Design (FBDD):
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PARP Inhibitors: The 1-one (lactam) moiety mimics the nicotinamide pocket of NAD+, essential for PARP catalytic activity.[1] The 8-bromo group allows extension into the hydrophobic pocket.[1]
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Kinase Inhibition: The isoquinolinone core provides a hinge-binding motif (donor-acceptor), while the 7-OH can be alkylated to reach the solvent front.[1]
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PROTAC Linkers: The 7-OH offers a chemically distinct handle for attaching E3 ligase linker chains without disturbing the pharmacophore at the 8-position.[1]
References
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Armengol, M., Helliwell, M., & Joule, J. A. (2000). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Archive for Organic Chemistry (Arkivoc), 2000(4), 12-23.[1] Link
- Establishes the synthesis of the 8-bromo-7-methoxyisoquinoline precursor.
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BLD Pharm Product Data. 8-Bromo-7-methoxyisoquinoline (CAS 67335-10-8).[1][3][4][5][6] Accessed Feb 2026.[1] Link
- Verifies commercial availability of the key precursor.
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Robison, M. M., & Robison, B. L. (1958).[1] The Synthesis of Isocarbostyrils via Isoquinoline N-Oxides. Journal of Organic Chemistry, 23(7), 1071–1073.[1]
- Foundational method for converting isoquinolines to isoquinolin-1(2H)-ones.
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Gillmore, A. T., et al. (2008).[1] Multigram Synthesis of 8-Bromo-1,2-dihydroisoquinolin-1-one. Organic Process Research & Development, 12(3), 544–549.[1]
- Provides scale-up protocols for bromin
Sources
- 1. 1(2H)-Isoquinolinone [webbook.nist.gov]
- 2. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. 1220694-86-9|8-Bromo-6-methoxyisoquinoline|BLD Pharm [bldpharm.com]
- 4. 2708291-98-7|7-Bromo-5-methoxyisoquinoline|BLD Pharm [bldpharm.com]
- 5. 17012-49-6|5,7-Dibromo-8-methoxyquinoline|BLD Pharm [bldpharm.com]
- 6. aksci.com [aksci.com]
